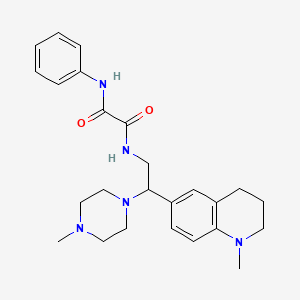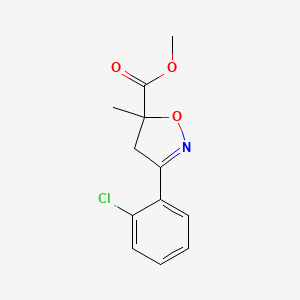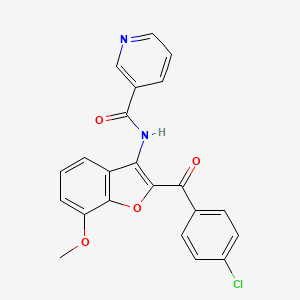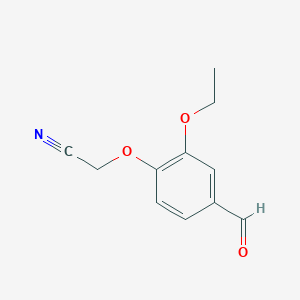![molecular formula C17H16N2O4S B2472474 ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1105219-24-6](/img/structure/B2472474.png)
ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are often studied for their potential neuroprotective and anti-inflammatory activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds involve a series of novel triazole-pyrimidine-based compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
1. Structural Analysis and Reactivity
- Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol, leading to the formation of ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate. This compound undergoes further reactions and structural analysis through X-ray diffraction, providing insights into the reactivity and configuration of related compounds (Campaigne et al., 1981).
2. Synthesis of Tricyclic Structures
- The synthesis and crystal structure of covalently hydrated 8-thia-1,4-diazacycl[3.3.2]azine, derived from reactions involving ethyl 4-chloroacetoacetate and 4-amino-6-hydroxy-2-pyrimidinethiol, are explored, indicating the potential for creating complex tricyclic structures (Campaigne et al., 1979).
3. Preparation of Pyrimidine Derivatives
- Ethyl 2-(benzo[d]thazol-2-yl)acetate's interaction with arylidinemalononitrile derivatives leads to the synthesis of various pyrimidine derivatives, showcasing the versatility of related compounds in synthesizing heterocyclic structures with potential biological activities (Mohamed, 2021).
4. Plant Growth Regulating Activity
- Research on new pyrano[2,3-d]pyrimidines indicates their potential as plant growth regulators and herbicide antidotes, highlighting the agricultural applications of these compounds (Dotsenko et al., 2016).
5. Antimicrobial and Antioxidant Properties
- Thiazolopyrimidine derivatives exhibit moderate to good antimicrobial and antioxidant activities, suggesting their utility in medical and biological research (Youssef & Amin, 2012).
6. Antiproliferative Activity in Cancer Research
- N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide shows marked inhibition against various human cancer cell lines, demonstrating significant potential in cancer research (Huang et al., 2020).
7. Antitumor Activities
- Synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives and their evaluation for antitumor activity further emphasize the potential of these compounds in developing new therapeutic agents (Hafez & El-Gazzar, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-23-14(20)8-19-10-18-15-13(9-24-16(15)17(19)21)11-4-6-12(22-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJFGRVRPBPZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2472392.png)
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)
![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)


![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2472405.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2472409.png)
![2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B2472411.png)


![(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2472414.png)